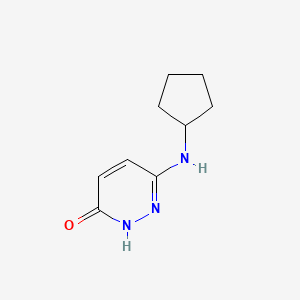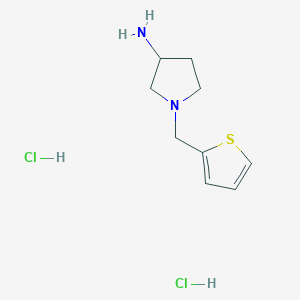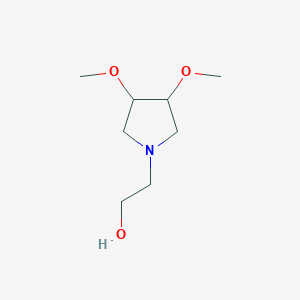
2-(3,4-Dimethoxypyrrolidin-1-yl)ethan-1-ol
概要
説明
2-(3,4-Dimethoxypyrrolidin-1-yl)ethan-1-ol is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. This compound is a derivative of pyrrolidine and is commonly used in drug development, environmental research, and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxypyrrolidin-1-yl)ethan-1-ol typically involves the reaction of 3,4-dimethoxyphenethylamine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of automated systems ensures consistent quality and reduces the risk of contamination .
化学反応の分析
Types of Reactions
2-(3,4-Dimethoxypyrrolidin-1-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, amines, and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .
科学的研究の応用
2-(3,4-Dimethoxypyrrolidin-1-yl)ethan-1-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in modulating neurotransmitter systems, making it a candidate for research into neuropsychiatric or neurodegenerative disorders.
Medicine: It is explored for its therapeutic potential in drug development, particularly in the treatment of neurological conditions.
Industry: The compound is used in the manufacturing of fine chemicals and as a precursor in various industrial processes.
作用機序
The mechanism of action of 2-(3,4-Dimethoxypyrrolidin-1-yl)ethan-1-ol involves its interaction with specific molecular targets in the central nervous system. It is believed to act as a ligand for certain receptors, modulating neurotransmitter release and receptor activity. This interaction can influence various signaling pathways, potentially leading to therapeutic effects in neuropsychiatric and neurodegenerative disorders .
類似化合物との比較
Similar Compounds
2-(3,4-Dimethoxyphenyl)ethanol: This compound shares a similar structure but lacks the pyrrolidine ring.
3,4-Dimethoxyphenethylamine: Another related compound, differing in the presence of an amine group instead of the pyrrolidine ring.
Uniqueness
2-(3,4-Dimethoxypyrrolidin-1-yl)ethan-1-ol is unique due to its combination of the pyrrolidine ring and the 3,4-dimethoxyphenyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
IUPAC Name |
2-(3,4-dimethoxypyrrolidin-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3/c1-11-7-5-9(3-4-10)6-8(7)12-2/h7-8,10H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSRQLARIKSLLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(CC1OC)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride](/img/structure/B1474150.png)

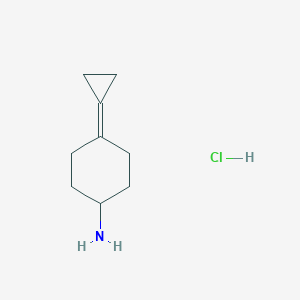

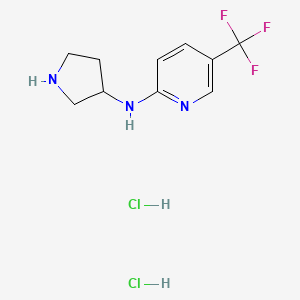
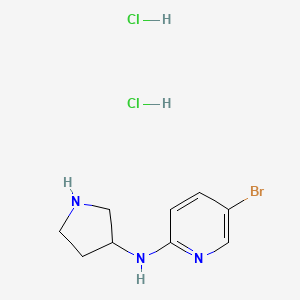
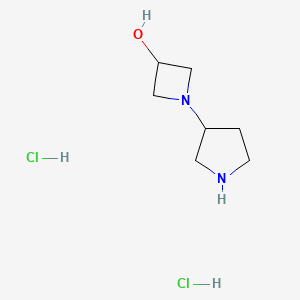
![Tert-butyl 8-(hydroxymethyl)-3-azabicyclo[3.2.1]octane-1-carboxylate](/img/structure/B1474164.png)
![(2S)-2-[(2,4-Dimethoxybenzyl)amino]propan-1-ol](/img/structure/B1474166.png)
![(1R,2R)-2-[(2-chlorophenyl)amino]cyclopentan-1-ol](/img/structure/B1474167.png)
![(1R,2R)-2-[(3-fluorophenyl)amino]cyclopentan-1-ol](/img/structure/B1474168.png)
